

1-Ethynyl-1-cyclohexanol: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 1-Ethynyl-1-cyclohexanol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-1-cyclohexanol, a commercially available tertiary acetylenic alcohol, has emerged as a versatile and valuable building block in organic synthesis. Its unique bifunctional nature, possessing both a reactive terminal alkyne and a tertiary hydroxyl group, allows for a diverse array of chemical transformations. This guide provides a comprehensive overview of the applications of **1-Ethynyl-1-cyclohexanol**, detailing its use in the synthesis of pharmaceuticals, as a surrogate for acetylene in cross-coupling reactions, in polymer chemistry, and in the formation of organometallic compounds. This document is intended to serve as a technical resource, providing detailed experimental protocols and quantitative data to facilitate its application in research and development.

Synthesis of 1-Ethynyl-1-cyclohexanol

The most common and industrially viable method for the synthesis of **1-Ethynyl-1-cyclohexanol** is the ethynylation of cyclohexanone. This reaction can be achieved by reacting cyclohexanone with acetylene gas in the presence of a strong base, or by using a protected acetylene equivalent followed by deprotection.^[1]

Experimental Protocol: Synthesis from Cyclohexanone and Trimethylsilylacetylene^[2]

In a dried reaction vessel under an inert atmosphere, a solution of trimethylsilylacetylene (3.23 g) in 30 mL of tetrahydrofuran is cooled to -78 °C. To this solution, n-butyllithium (36 mmol, 2.5 M in hexane, 14 mL) is added dropwise, and the mixture is stirred for 30 minutes.

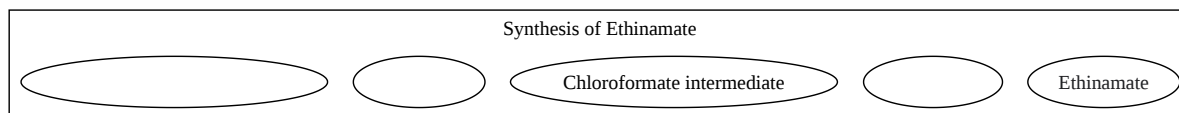
Cyclohexanone (30 mmol) is then slowly added, and the reaction is allowed to warm to room temperature and stirred for an additional 5 hours. A desilylation agent is then added to the reaction mixture. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether (3 x 30 mL). The combined organic extracts are washed with brine and water, and then dried over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield **1-Ethynyl-1-cyclohexanol**.

Applications in Pharmaceutical Synthesis

1-Ethynyl-1-cyclohexanol serves as a key intermediate in the synthesis of several pharmaceutical compounds, most notably the sedative-hypnotic drug, ethinamate.[1]

Synthesis of Ethinamate

Ethinamate is synthesized from **1-Ethynyl-1-cyclohexanol** through the formation of a carbamate. This is typically achieved by reacting the alcohol with phosgene (or a phosgene equivalent) to form a chloroformate, which is then reacted with ammonia.



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Acetylene Surrogate in Sonogashira Coupling

In modern organic synthesis, the direct use of acetylene gas can be hazardous and inconvenient. **1-Ethynyl-1-cyclohexanol** can serve as a safe and effective liquid surrogate for acetylene in Sonogashira coupling reactions.[2] This one-pot reaction involves the in-situ

generation of a terminal alkyne from **1-Ethynyl-1-cyclohexanol**, which then couples with an aryl or vinyl halide.

This methodology provides an efficient route to the synthesis of diarylacetylenes without the need to handle gaseous acetylene or isolate the intermediate arylacetylenes.^[2]

Rearrangement Reactions

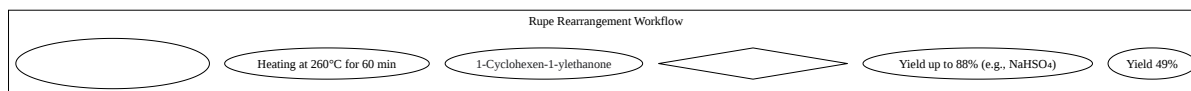
Tertiary propargyl alcohols like **1-Ethynyl-1-cyclohexanol** can undergo acid-catalyzed rearrangements to form α,β -unsaturated carbonyl compounds. The two primary named reactions in this class are the Meyer-Schuster and Rupe rearrangements.

Rupe Rearrangement

The Rupe rearrangement of **1-Ethynyl-1-cyclohexanol** in near-critical water has been studied, yielding 1-cyclohexen-1-ylethanone as the primary product. The reaction conditions, including temperature, time, and the use of additives, significantly influence the yield.

Additive (5 mol%)	Temperature (°C)	Time (min)	Yield (%)
None	260	60	49
ZnSO ₄	260	60	>49
FeCl ₃	260	60	>49
NaHSO ₄	260	60	88

Table 1: Effect of Additives on the Yield of the Rupe Rearrangement of 1-Ethynyl-1-cyclohexanol in Near-Critical Water.



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Polymer Chemistry

1-Ethynyl-1-cyclohexanol can be polymerized through various methods, including radiation, electroinitiation, and with chemical catalysts. Solid-state polymerization via irradiation yields a mixture of oligomers and polymers.

Synthesis of Organotellurium Compounds

1-Ethynyl-1-cyclohexanol is a precursor for the synthesis of novel organotellurium(IV) compounds. These compounds have shown potential as potent inhibitors of enzymes such as Cathepsin B. The synthesis typically involves the reaction of the alkyne with a tellurium-containing electrophile.

Other Synthetic Applications

The versatile reactivity of **1-Ethynyl-1-cyclohexanol** extends to a range of other transformations:

- Hydration: The terminal alkyne can be hydrated to form 1-acetylcyclohexanol. This reaction is typically catalyzed by mercury salts in acidic media.

Experimental Protocol: Hydration to 1-Acetylcyclohexanol[4]

In a 1-L three-necked round-bottomed flask, 5 g of mercuric oxide is dissolved in a solution of 8 mL of concentrated sulfuric acid and 190 mL of water. The solution is warmed to 60 °C, and 49.7 g (0.40 mole) of 1-ethynylcyclohexanol is added dropwise over 1.5 hours. The reaction

mixture is stirred at 60 °C for an additional 10 minutes and then cooled. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is distilled under reduced pressure to give 1-acetylcyclohexanol in 65-67% yield.

- **Acetylation:** The hydroxyl group can be acetylated in the presence of a ruthenium chloride catalyst.
- **Reaction with Transition Metal Hydrides:** It can react with transition metal hydride complexes to form vinyl derivatives through insertion into the M-H bond.
- **Click Chemistry:** The terminal alkyne functionality makes **1-Ethynyl-1-cyclohexanol** a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," for the synthesis of triazole-containing molecules.
- **Favorskii Reaction:** The reaction of an alkyne with a carbonyl group under basic conditions is known as the Favorskii reaction, which can be applied to **1-Ethynyl-1-cyclohexanol**.^[3]

Conclusion

1-Ethynyl-1-cyclohexanol is a readily accessible and highly versatile building block in organic synthesis. Its dual functionality allows for a wide range of transformations, making it a valuable tool for the synthesis of pharmaceuticals, complex organic molecules, polymers, and organometallic compounds. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, fostering innovation in chemical and pharmaceutical sciences.

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